Cas no 329903-12-0 (2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole)

2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole is a versatile organic compound known for its potent chemical properties. It exhibits unique aromatic and sulfur-containing functionalities, making it suitable for various synthetic applications. The product is characterized by its high purity and stability, which ensures consistent performance in chemical reactions. Its ability to form stable conjugated systems is particularly advantageous in pharmaceutical and agrochemical synthesis.
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole structure
329903-12-0 structure
Product name:2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
CAS No:329903-12-0
MF:C15H8ClNS2
MW:301.813719749451
CID:6093049
PubChem ID:1715631

2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
    • 2-(3-chlorobenzo[b]thiophen-2-yl)benzo[d]thiazole
    • Benzothiazole, 2-(3-chlorobenzo[b]thien-2-yl)-
    • AA-516/33240013
    • F0359-0250
    • 2-(3-chloro-1-benzothien-2-yl)-1,3-benzothiazole
    • Z56795319
    • EU-0004057
    • 329903-12-0
    • AKOS001021411
    • Inchi: 1S/C15H8ClNS2/c16-13-9-5-1-3-7-11(9)18-14(13)15-17-10-6-2-4-8-12(10)19-15/h1-8H
    • InChI Key: DXJHSBXUDCLVHQ-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N=C1C1SC2=CC=CC=C2C=1Cl

Computed Properties

  • Exact Mass: 300.979
  • Monoisotopic Mass: 300.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • Density: 1.457±0.06 g/cm3(Predicted)
  • Boiling Point: 485.8±55.0 °C(Predicted)
  • pka: -0.32±0.10(Predicted)

2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0359-0250-20μmol
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0359-0250-5mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0359-0250-100mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0359-0250-10mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0359-0250-2mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0359-0250-25mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0359-0250-4mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0359-0250-75mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0359-0250-1mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0359-0250-30mg
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
329903-12-0 90%+
30mg
$119.0 2023-07-28

Additional information on 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole

Introduction to 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole (CAS No. 329903-12-0)

2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a heterocyclic aromatic compound known for its broad spectrum of biological activities. The presence of both chloro and thiophene substituents in its molecular structure enhances its potential as a pharmacophore, making it a valuable candidate for further exploration in drug discovery and development.

The chemical structure of 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole (CAS No. 329903-12-0) consists of a benzothiazole core linked to a benzothiophene moiety through an amide bond. The chloro group at the 3-position of the benzothiophene ring introduces electrophilic characteristics, which can facilitate various chemical reactions such as nucleophilic substitution and cross-coupling reactions. This structural feature makes it an interesting intermediate in synthetic chemistry.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The specific arrangement of functional groups in 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole suggests that it may exhibit unique biological properties that could be exploited for therapeutic purposes.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The benzothiazole core is known to interact with biological targets such as enzymes and receptors, while the chloro and thiophene substituents can be modified to optimize binding affinity and selectivity. Researchers have been exploring various modifications of benzothiazole derivatives to enhance their pharmacological activity and reduce toxicity.

Recent studies have demonstrated that benzothiazole-based compounds can inhibit the activity of several key enzymes involved in cancer progression. For instance, some derivatives have shown promise in inhibiting tyrosine kinases, which are critical for cell signaling pathways that drive tumor growth. The presence of a chloro group in 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole may further enhance its ability to interact with these enzymes by providing additional binding sites or by facilitating post-translational modifications.

Another area of interest is the use of benzothiazole derivatives as antiviral agents. Several studies have reported the efficacy of these compounds against viral infections, including HIV and hepatitis C. The structural features of 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole make it a promising candidate for developing new antiviral drugs. The chloro group can be used to target viral proteases or integrases, while the benzothiazole core can interact with viral DNA or RNA.

The synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and amidation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional substituents into the molecule.

In conclusion, 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole (CAS No. 329903-12-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing new drugs targeting various diseases. Further studies are warranted to fully elucidate its biological activities and explore its therapeutic applications.

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